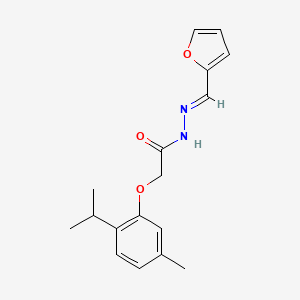

N'-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Description

N'-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a hydrazide derivative characterized by a furylmethylene moiety and a substituted phenoxy group. The phenoxy substituent includes isopropyl and methyl groups at the 2- and 5-positions, respectively, contributing to steric bulk and lipophilicity. This compound is synthesized via condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide with 2-furaldehyde, a common method for hydrazone formation .

Properties

CAS No. |

98657-57-9 |

|---|---|

Molecular Formula |

C17H20N2O3 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(20)19-18-10-14-5-4-8-21-14/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-10+ |

InChI Key |

XARCVNREHYHFGU-VCHYOVAHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CO2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves the condensation of 2-furylmethylene hydrazine with 2-(2-isopropyl-5-methylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The hydrazide moiety can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazide moiety can produce corresponding amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The furan ring and phenoxyacetohydrazide moiety may play a role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

- Chloro Substituents: 2-(4-Chloro-2-methylphenoxy)-N'-[(5-methyl-2-furyl)methylidene]acetohydrazide (14) ():

- Melting point and yield: 72% yield; Anal. Calcd. C 58.73%, H 4.93%, N 9.13% (vs. found: C 58.70%, H 4.96%, N 9.10%) . 2-(2-Chlorophenoxy)-N′-[(E)-2-furylmethylene]acetohydrazide ():

- Chlorine’s electron-withdrawing nature may reduce solubility in non-polar solvents compared to the target compound’s isopropyl/methyl groups.

- Methoxy Substituents: 2-(2-Isopropyl-5-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide ():

- Molecular formula: C20H24N2O3; SMILES: CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC .

Bulkier Substituents :

- N'-(2-Hydroxybenzylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide (): The hydroxyl group introduces hydrogen-bonding capability, affecting solubility and crystal packing. CAS: 99000-09-6 .

Spectroscopic and Elemental Analysis

1H NMR Shifts :

Elemental Composition :

Structural and Crystallographic Insights

- Crystal Packing: (Z)-2-(2-Isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide (): Exhibits intramolecular N—H···O and C—H···O hydrogen bonds, with an interplanar angle of 11.48° between aromatic rings. These interactions stabilize the crystal lattice and influence solubility . SHELX Refinement (): Widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles in hydrazide derivatives .

Biological Activity

N'-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide, a compound with the chemical formula , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and an acetohydrazide moiety, which are essential for its biological activity. The presence of the isopropyl and methyl groups contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of hydrazides, including this compound, possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines, demonstrating potential as an anticancer agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which can be crucial for therapeutic applications in diseases like cancer and viral infections.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The compound showed promising results with IC50 values indicating significant inhibition of cell growth.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

| A549 (Lung cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analysis.

Enzyme Inhibition

Inhibitory assays revealed that this compound effectively inhibited certain enzymes implicated in cancer progression. For instance, it exhibited IC50 values of approximately 25 µM against specific proteases involved in tumor metastasis.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of hydrazones demonstrated a significant reduction in infection rates when combined with standard antibiotic therapy.

- Case Study on Cancer Treatment : Preclinical studies using animal models showed that administration of this compound resulted in tumor size reduction and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.